4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine
Overview
Description
4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is a chemical compound with the CAS Number: 61770-00-1 . It has a molecular weight of 206.07 and is commonly used in scientific research due to its diverse applications. It serves as a valuable building block in the synthesis of various organic compounds, making it essential for drug discovery and material science advancements.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H9Cl2N3/c1-4-5(8)10-7(12(2)3)11-6(4)9/h1-3H3 .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 56-61°C . and is typically stored at 4°C .Scientific Research Applications
HIV-1 Treatment Research
Research involving 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine has shown its potential in the treatment of HIV-1. Studies have synthesized various compounds using this chemical, which have been tested for their effectiveness against HIV-1. For instance, Loksha et al. (2008) synthesized 1,5-disubstituted pyrimidine-2,4-diones using this compound, which were then tested for HIV-1 activity. Similarly, Loksha et al. (2016) synthesized novel MC‐1220 analogs for HIV-1 treatment, highlighting the utility of this compound in antiviral research (Loksha et al., 2008); (Loksha et al., 2016).
Regioselectivity in Chemical Reactions
The compound has been used to investigate regioselectivity in chemical reactions. For example, Doulah et al. (2014) conducted a study on regioselective displacement reactions using this compound. Their work contributes to the broader understanding of reaction mechanisms in organic chemistry (Doulah et al., 2014).
Synthesis of Other Chemical Compounds
This compound plays a role in the synthesis of various chemical compounds. Smith and Buchwald (2016) reported its use in the regioselective amination of polychloropyrimidines, showcasing its versatility in synthetic chemistry applications (Smith & Buchwald, 2016).
Antitumor Research
There is ongoing research into the potential antitumor applications of compounds synthesized using this compound. Chu De-qing (2011) synthesized derivatives that exhibited significant antitumor activities, indicating the compound's potential in cancer research (Chu De-qing, 2011).
Safety and Hazards
Properties
IUPAC Name |
4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2N3/c1-4-5(8)10-7(12(2)3)11-6(4)9/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFSQUKOJVZDJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)N(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60490620 | |
Record name | 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60490620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61770-00-1 | |
Record name | 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60490620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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